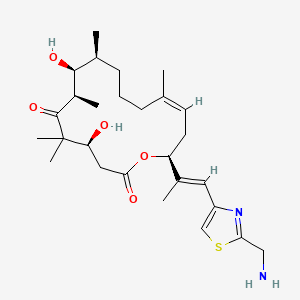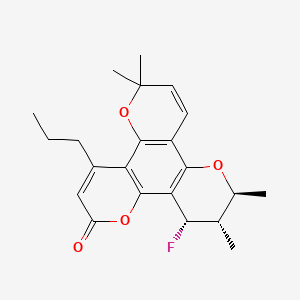
(-)-12-Fluorocalanolide B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(-)-12-Fluorocalanolide B is a synthetic organic compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications in various fields. This compound is a fluorinated derivative of calanolide B, which is known for its biological activities, particularly in antiviral research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (-)-12-Fluorocalanolide B typically involves multiple steps, starting from readily available precursors. The key steps include the introduction of the fluorine atom at the 12th position of the calanolide B structure. This can be achieved through various fluorination techniques, such as electrophilic fluorination or nucleophilic fluorination, depending on the desired reaction conditions and the availability of reagents.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes scaling up the reaction conditions, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization to obtain the final product.
化学反応の分析
Types of Reactions
(-)-12-Fluorocalanolide B undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.
科学的研究の応用
(-)-12-Fluorocalanolide B has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antiviral properties, particularly against HIV.
Medicine: Investigated for its therapeutic potential in treating viral infections and other diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (-)-12-Fluorocalanolide B involves its interaction with specific molecular targets, such as viral enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and stability, leading to more effective inhibition of viral replication. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest significant potential in antiviral therapy.
類似化合物との比較
Similar Compounds
Similar compounds to (-)-12-Fluorocalanolide B include other fluorinated derivatives of calanolide B and related natural products with antiviral properties.
Uniqueness
What sets this compound apart is its enhanced stability and binding affinity due to the presence of the fluorine atom. This makes it a promising candidate for further research and development in various scientific fields.
特性
CAS番号 |
183791-88-0 |
|---|---|
分子式 |
C22H25FO4 |
分子量 |
372.4 g/mol |
IUPAC名 |
(16S,17S,18S)-18-fluoro-10,10,16,17-tetramethyl-6-propyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),5,8(13),11-pentaen-4-one |
InChI |
InChI=1S/C22H25FO4/c1-6-7-13-10-15(24)26-21-16(13)20-14(8-9-22(4,5)27-20)19-17(21)18(23)11(2)12(3)25-19/h8-12,18H,6-7H2,1-5H3/t11-,12-,18-/m0/s1 |
InChIキー |
QOFZWMRYJKRWMH-PZROIBLQSA-N |
異性体SMILES |
CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2[C@H]([C@H]([C@@H](O4)C)C)F |
正規SMILES |
CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2C(C(C(O4)C)C)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


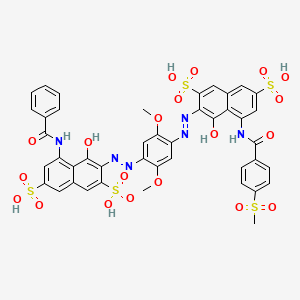
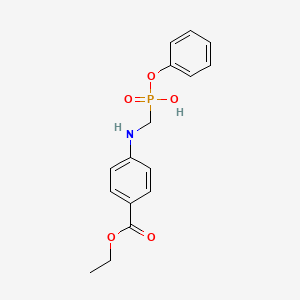
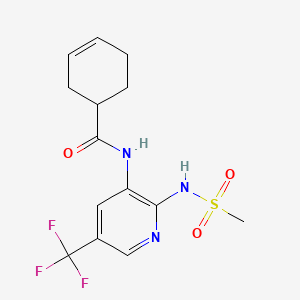
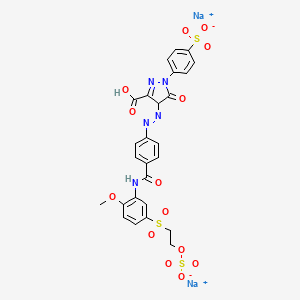
![2-[4-[[3-[3-(trifluoromethyl)phenyl]imidazo[1,2-b]pyridazin-6-yl]amino]cyclohexyl]propan-2-ol;hydrochloride](/img/structure/B12747716.png)
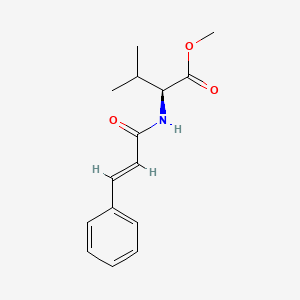
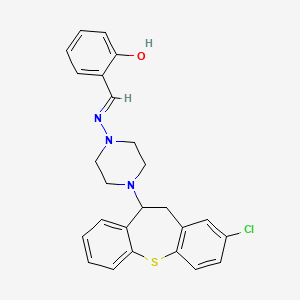
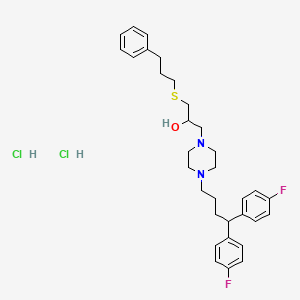
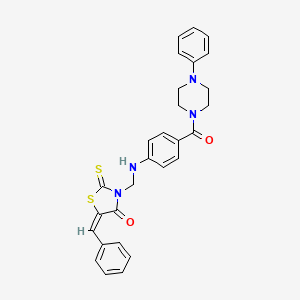

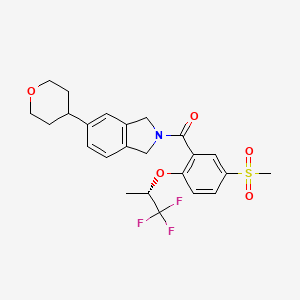
![N,N-diethyl-2-[5-(4-methoxyphenyl)tetrazol-2-yl]ethanamine;hydrochloride](/img/structure/B12747752.png)
